Urea, N-(3-chloro-4-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]-
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Overview
Description
Urea, N-(3-chloro-4-fluorophenyl)-N’-[4-(trifluoromethyl)phenyl]- is a synthetic organic compound It is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3-chloro-4-fluorophenyl)-N’-[4-(trifluoromethyl)phenyl]- typically involves the reaction of 3-chloro-4-fluoroaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production methods also focus on minimizing waste and optimizing the use of raw materials to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(3-chloro-4-fluorophenyl)-N’-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, Urea, N-(3-chloro-4-fluorophenyl)-N’-[4-(trifluoromethyl)phenyl]- is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a lead compound in drug discovery efforts.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. Its structural features may contribute to the development of new pharmaceuticals with improved efficacy and selectivity.
Industry
In industry, this compound finds applications in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism by which Urea, N-(3-chloro-4-fluorophenyl)-N’-[4-(trifluoromethyl)phenyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s substituents influence its binding affinity and selectivity, leading to specific biological or chemical outcomes. The pathways involved in these interactions are studied to understand the compound’s mode of action and to optimize its applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives with different substituents on the phenyl rings. Examples include:
- Urea, N-(3-chloro-4-methylphenyl)-N’-[4-(trifluoromethyl)phenyl]-
- Urea, N-(3-chloro-4-fluorophenyl)-N’-[4-methylphenyl]-
Uniqueness
The uniqueness of Urea, N-(3-chloro-4-fluorophenyl)-N’-[4-(trifluoromethyl)phenyl]- lies in its specific combination of chloro, fluoro, and trifluoromethyl substituents. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H9ClF4N2O |
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Molecular Weight |
332.68 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H9ClF4N2O/c15-11-7-10(5-6-12(11)16)21-13(22)20-9-3-1-8(2-4-9)14(17,18)19/h1-7H,(H2,20,21,22) |
InChI Key |
SHZIKGGJQGAFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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